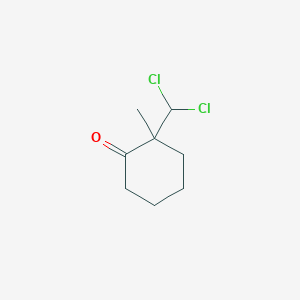
Cyclohexanone, 2-(dichloromethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where two chlorine atoms and a methyl group are attached to the second carbon of the cyclohexanone ring. It is a colorless, oily liquid with a characteristic odor and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclohexanone using dichloromethane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-(dichloromethyl)-2-methyl- often involves large-scale chlorination processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high production efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclohexanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
Cyclohexanone, 2-(dichloromethyl)-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Applied in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(dichloromethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A parent compound with a similar cyclic structure but without the dichloromethyl and methyl substitutions.
2-Methylcyclohexanone: A derivative with a methyl group attached to the second carbon but lacking the dichloromethyl group.
2-Chlorocyclohexanone: A compound with a chlorine atom attached to the second carbon but without the additional methyl group.
Uniqueness
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is unique due to the presence of both dichloromethyl and methyl groups on the cyclohexanone ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
26775-54-2 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
2-(dichloromethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Cl2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
InChI Key |
WXWMCAOWMRFJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















